molecular formula C7H10O B14432035 Hept-6-en-3-yn-2-ol CAS No. 81027-92-1

Hept-6-en-3-yn-2-ol

Cat. No.: B14432035
CAS No.: 81027-92-1
M. Wt: 110.15 g/mol
InChI Key: VHQQQIOJZDBEGH-UHFFFAOYSA-N
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Description

Hept-6-en-3-yn-2-ol is an organic compound characterized by the presence of both a double bond (ene) and a triple bond (yne) within its seven-carbon chain. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-en-3-yn-2-ol can be synthesized through several methods. One common approach involves the use of pent-4-yn-1-ol as a starting material. The synthesis typically involves a four-step process, including the formation of intermediates and subsequent reactions to introduce the double and triple bonds .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of palladium(II)-catalyzed Overman rearrangement and ruthenium(II)-catalyzed ring-closing enyne metathesis reactions .

Chemical Reactions Analysis

Types of Reactions

Hept-6-en-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different alcohols or alkanes.

    Substitution: The hydroxyl group (-OH) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

Hept-6-en-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hept-6-en-3-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse products. The hydroxyl group (-OH) also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Hept-2-en-6-yn-1-ol
  • 6-Methyl-6-hepten-4-yn-2-ol
  • 2,6-Dimethylhept-6-en-3-yn-2-ol

Uniqueness

This compound is unique due to its specific positioning of the double and triple bonds within the seven-carbon chain. This unique structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

81027-92-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hept-6-en-3-yn-2-ol

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4H2,2H3

InChI Key

VHQQQIOJZDBEGH-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCC=C)O

Origin of Product

United States

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